

In-Depth Technical Guide: Methyl 5-bromo-2,3-dihydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 5-bromo-2,3-dihydroxybenzoate

Cat. No.: B584543

[Get Quote](#)

CAS Number: 105603-49-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2,3-dihydroxybenzoate is a halogenated aromatic compound of significant interest in medicinal chemistry and drug development. Its structural features, including the dihydroxy-substituted benzene ring and the bromine atom, make it a valuable precursor for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological applications, with a focus on its role as a key intermediate in the development of therapeutic agents.

Chemical and Physical Properties

Methyl 5-bromo-2,3-dihydroxybenzoate is a derivative of benzoic acid. The presence of hydroxyl and bromo- groups on the aromatic ring influences its reactivity and physical characteristics. A summary of its key properties is presented in the table below.

Property	Value
CAS Number	105603-49-4
Molecular Formula	C ₈ H ₇ BrO ₄
Molecular Weight	247.04 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in hot ethyl acetate, dimethylformamide, dimethyl sulfoxide, and methanol. [1]

Synthesis

The synthesis of **Methyl 5-bromo-2,3-dihydroxybenzoate** typically involves a two-step process: the bromination of a dihydroxybenzoic acid precursor followed by esterification.

Synthesis of 5-bromo-2,3-dihydroxybenzoic acid (Precursor)

A common route to the precursor, 5-bromo-2,3-dihydroxybenzoic acid, involves the bromination of 2,3-dihydroxybenzoic acid.

Experimental Protocol:

- Reaction Setup: To a solution of 2,3-dihydroxybenzoic acid in a suitable solvent (e.g., glacial acetic acid), a brominating agent such as N-bromosuccinimide (NBS) or bromine is added portion-wise at a controlled temperature.
- Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete bromination at the para-position to the hydroxyl groups.
- Work-up and Purification: Upon completion, the reaction mixture is poured into cold water to precipitate the crude product. The solid is then collected by filtration, washed with water to remove any unreacted starting materials and by-products, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Esterification of 5-bromo-2,3-dihydroxybenzoic acid

The synthesized 5-bromo-2,3-dihydroxybenzoic acid is then esterified to yield the final product, **Methyl 5-bromo-2,3-dihydroxybenzoate**.

Experimental Protocol:

- Reaction Setup: 5-bromo-2,3-dihydroxybenzoic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.
- Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is added to the solution.
- Reaction Conditions: The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude **Methyl 5-bromo-2,3-dihydroxybenzoate**. The product can be further purified by column chromatography or recrystallization.



[Click to download full resolution via product page](#)

Synthesis workflow for **Methyl 5-bromo-2,3-dihydroxybenzoate**.

Spectroscopic Characterization

While specific spectroscopic data for **Methyl 5-bromo-2,3-dihydroxybenzoate** is not readily available in the public domain, the expected spectral characteristics can be inferred from its structure and data from similar compounds.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons of the ester group, and the hydroxyl protons. The aromatic protons will appear as doublets or singlets in the aromatic region (typically 6.5-8.0 ppm), with coupling constants indicative of their substitution pattern. The methoxy protons will be a sharp singlet around 3.8-4.0 ppm. The hydroxyl protons will appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.
- ^{13}C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester (around 165-170 ppm), the aromatic carbons (in the range of 100-160 ppm), and the methoxy carbon (around 50-55 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl groups (a broad band around $3200\text{-}3600\text{ cm}^{-1}$), the carbonyl group of the ester (a strong band around $1700\text{-}1730\text{ cm}^{-1}$), C-O stretching of the ester and phenol groups (in the $1200\text{-}1300\text{ cm}^{-1}$ region), and C-Br stretching (in the lower frequency region).
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (247.04 g/mol). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ^{79}Br and ^{81}Br) separated by two mass units will be observed for the molecular ion and any bromine-containing fragments.

Biological and Pharmaceutical Applications

Methyl 5-bromo-2,3-dihydroxybenzoate serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.

Precursor for Salbutamol Analogs (Hydroxyalbuterol)

This compound is a key intermediate in the preparation of hydroxyalbuterol, an analog of the well-known bronchodilator salbutamol.^[2] The synthesis involves the modification of the ester group and subsequent reactions to introduce the amino alcohol side chain characteristic of β_2 -adrenergic agonists.



[Click to download full resolution via product page](#)

Role as a precursor for salbutamol analogs.

Intermediate for Bisubstrate Inhibitors

Methyl 5-bromo-2,3-dihydroxybenzoate is also utilized in the synthesis of bisubstrate inhibitors.^[2] These inhibitors are designed to bind to two different sites on an enzyme, often leading to higher potency and selectivity compared to traditional single-site inhibitors. The dihydroxybenzoate moiety can serve as a recognition element for one binding site, while the rest of the molecule is elaborated to target a second site.

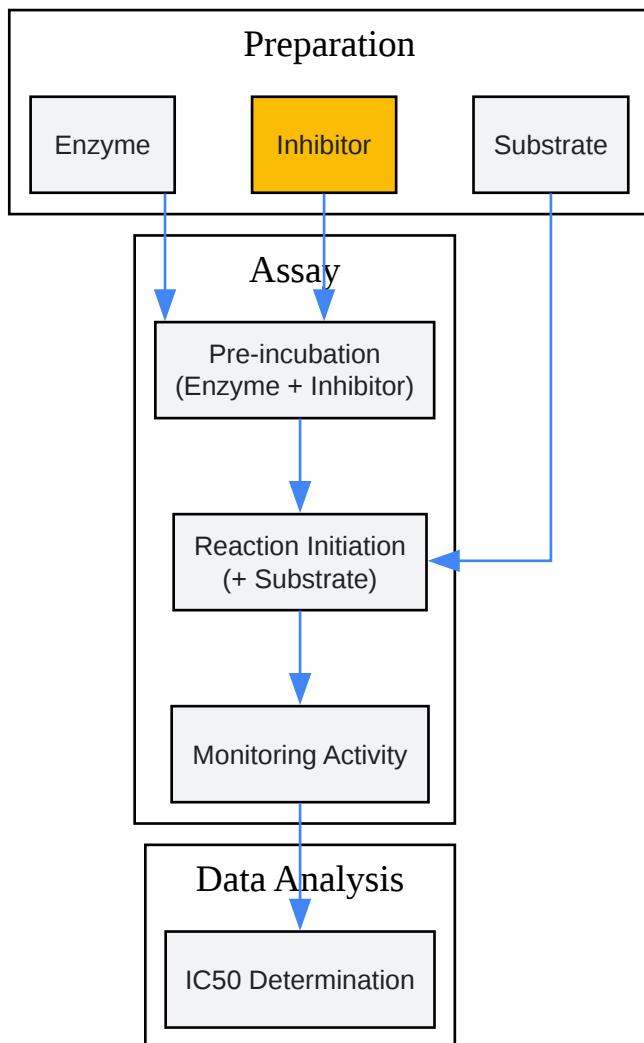
Enzyme Inhibition

Studies have shown that **Methyl 5-bromo-2,3-dihydroxybenzoate** exhibits low inhibitory activity towards sn-glycerol-3-phosphate oxidase from *Trypanosoma brucei brucei*.^[2] This enzyme is a potential drug target for the treatment of African trypanosomiasis. While the inhibitory activity of this specific compound is modest, it provides a scaffold for the design and synthesis of more potent inhibitors.

Experimental Protocol for sn-glycerol-3-phosphate oxidase Inhibition Assay:

- Enzyme Preparation: Recombinant or purified sn-glycerol-3-phosphate oxidase is prepared.
- Assay Buffer: A suitable buffer (e.g., phosphate buffer) at an optimal pH for enzyme activity is used.
- Substrate and Inhibitor Preparation: Stock solutions of the substrate (sn-glycerol-3-phosphate) and the inhibitor (**Methyl 5-bromo-2,3-dihydroxybenzoate**) are prepared in a suitable solvent (e.g., DMSO).
- Assay Procedure: The enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer. The reaction is initiated by the addition of the substrate.
- Detection: The enzyme activity is monitored by measuring the consumption of a co-substrate (e.g., oxygen) using an oxygen electrode or by a coupled assay that produces a colorimetric or fluorescent signal.

- Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.



[Click to download full resolution via product page](#)

Workflow for enzyme inhibition assay.

Conclusion

Methyl 5-bromo-2,3-dihydroxybenzoate is a versatile chemical intermediate with established applications in the synthesis of pharmaceutically relevant compounds. Its utility as a precursor for salbutamol analogs and bisubstrate inhibitors highlights its importance in drug discovery.

While its intrinsic biological activity may be limited, its chemical structure provides a valuable platform for the development of more potent and selective therapeutic agents. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the potential of this compound in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Methyl 5-bromo-2,3-dihydroxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b584543#methyl-5-bromo-2-3-dihydroxybenzoate-cas-number-105603-49-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com